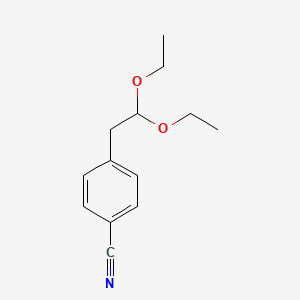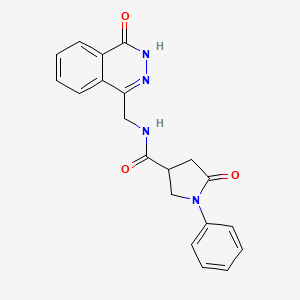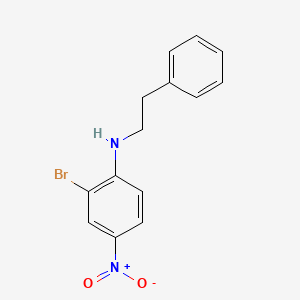![molecular formula C20H20F3N3O3 B3009193 N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396850-06-8](/img/structure/B3009193.png)
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a trifluoromethyl group, a tetrahydroquinazolin group, and a dihydrobenzo[b][1,4]dioxine group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physical and chemical properties . Tetrahydroquinazolines are a type of heterocyclic compound that have been studied for their potential biological activities . Dihydrobenzo[b][1,4]dioxines are a type of aromatic ether.
Molecular Structure Analysis
The molecular structure of a compound can be determined through various spectroscopic techniques including FTIR, NMR, and MS . Density functional theory (DFT) can also be used to calculate the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the trifluoromethyl group could potentially undergo various reactions including radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group is known for its strong electronegativity and stability .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Reactions of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylates with N-nucleophiles have shown the formation of enaminoketoamides and a benzimidazole fragment, highlighting the compound's potential as a precursor for heterocyclic system synthesis (Mikhailovskii et al., 2017).
Hydrolytic opening of the quinazoline ring in related derivatives indicates the ease of transformation under various conditions, suggesting a versatility in chemical reactions that could be applied to the development of new compounds (Shemchuk et al., 2010).
Chemical Synthesis Techniques
A synthesis involving Pummerer-type cyclization facilitated by boron trifluoride diethyl etherate on quinazolin derivatives underscores a method to achieve complex heterocyclic structures, pointing to the compound's utility in generating pharmacologically relevant molecules (Saitoh et al., 2001).
Analytical and Biological Evaluation
Electrospray mass spectrometry and fragmentation studies on N-linked carbohydrates derivatized at the reducing terminus, involving similar structural frameworks, demonstrate the compound's potential in biochemical analysis and molecular biology research (Harvey, 2000).
Inhibition of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase by N9-substituted 2,4-diaminoquinazolines, which share a structural motif, highlights the therapeutic potential of such compounds in treating infectious diseases (Gangjee et al., 2008).
Novel Compound Synthesis
Synthesis and Analgesic Activity of Pyrazoles and Triazoles bearing a quinazoline moiety suggests the application of such structures in developing new analgesic agents, demonstrating the broader pharmaceutical implications of research on these compounds (Saad et al., 2011).
Mecanismo De Acción
Mode of Action
The presence of a trifluoromethyl group (-cf3) in its structure suggests that it may exhibit enhanced potency towards its targets through key hydrogen bonding interactions .
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways. Compounds with similar structures have been shown to inhibit enzymes such as reverse transcriptase, suggesting potential involvement in nucleic acid metabolism .
Propiedades
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)18-12-5-1-2-6-13(12)25-17(26-18)9-10-24-19(27)16-11-28-14-7-3-4-8-15(14)29-16/h3-4,7-8,16H,1-2,5-6,9-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQZXENSBYNFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3COC4=CC=CC=C4O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)
![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)
![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)
![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)



![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)


![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)
![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)